![molecular formula C15H12F4N4O3S B2562058 1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one CAS No. 2310208-22-9](/img/structure/B2562058.png)
1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one (also known as PFT-α) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PFT-α has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
PFT-α exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of p53. PFT-α binds to the p53 protein and prevents it from binding to DNA, thereby inhibiting its transcriptional activity. This leads to the downregulation of several genes involved in cell growth and survival, ultimately resulting in apoptosis of cancer cells. PFT-α has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects
PFT-α has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, PFT-α has been shown to inhibit the activity of HIF-1α, a transcription factor that plays a crucial role in the hypoxic response. PFT-α has also been shown to inhibit the activity of the proteasome, an enzyme complex that plays a crucial role in the degradation of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PFT-α is its specificity for p53 inhibition, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of PFT-α is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on PFT-α. One direction is the development of new analogs of PFT-α with improved solubility and bioavailability. Another direction is the evaluation of the potential of PFT-α in combination with other anti-cancer drugs, such as chemotherapy and radiation therapy. Additionally, the potential of PFT-α in the treatment of other diseases, such as neurodegenerative disorders, needs to be further explored. Finally, the safety and efficacy of PFT-α need to be evaluated in clinical trials to determine its potential as a new therapeutic agent.
Synthesemethoden
The synthesis of PFT-α involves several steps, including the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with 2-(trifluoromethyl)aniline. The final step involves the reaction of the resulting intermediate with piperazine in the presence of a base. The purity of the synthesized PFT-α can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
PFT-α has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PFT-α has been shown to inhibit the activity of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and apoptosis. Inhibition of p53 activity by PFT-α has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O3S/c16-10-7-20-14(21-8-10)23-6-5-22(9-13(23)24)27(25,26)12-4-2-1-3-11(12)15(17,18)19/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAUGSJYHNODIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

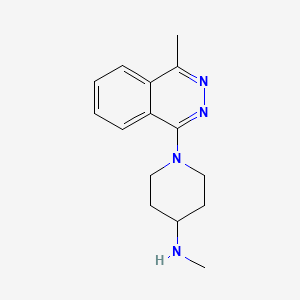
![[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2561976.png)
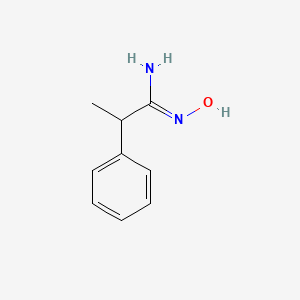
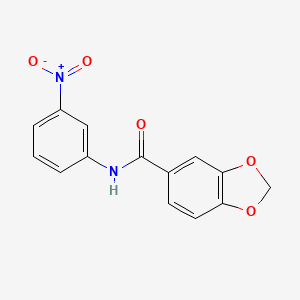
![2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2561980.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2561982.png)

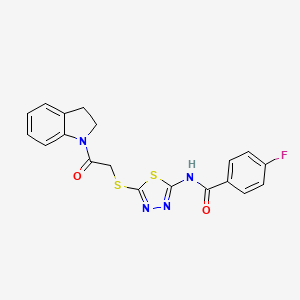

![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
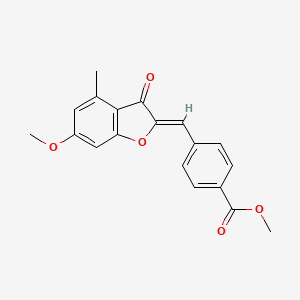
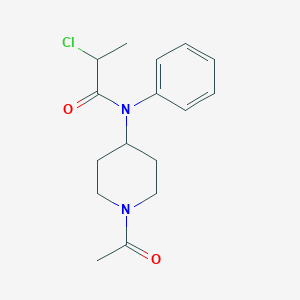
![3,3-Difluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutane-1-carboxamide](/img/structure/B2561993.png)
![N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2561995.png)